4-(3,5-Dimethylbenzyl)piperidin-4-ol
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Overview
Description
4-(3,5-Dimethylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylbenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylbenzyl chloride and piperidin-4-ol.
Nucleophilic Substitution: The 3,5-dimethylbenzyl chloride undergoes nucleophilic substitution with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylbenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-(3,5-Dimethylbenzyl)piperidin-4-one.
Reduction: Formation of 4-(3,5-Dimethylbenzyl)piperidine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(3,5-Dimethylbenzyl)piperidin-4-ol has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylbenzyl)piperidin-4-ol
- 4-(3,4-Dimethylbenzyl)piperidin-4-ol
- 4-(4-Fluorobenzyl)piperidin-4-ol
Uniqueness
4-(3,5-Dimethylbenzyl)piperidin-4-ol is unique due to the presence of the 3,5-dimethylbenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound in medicinal chemistry and related fields.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[(3,5-dimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-11-7-12(2)9-13(8-11)10-14(16)3-5-15-6-4-14/h7-9,15-16H,3-6,10H2,1-2H3 |
InChI Key |
WZYLWYPLERQORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(CCNCC2)O)C |
Origin of Product |
United States |
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